Furo[2,3-c]pyridine-3-carbonitrile: Structural Architecture and Therapeutic Potential
Furo[2,3-c]pyridine-3-carbonitrile: Structural Architecture and Therapeutic Potential
The Furo[2,3-c]pyridine-3-carbonitrile scaffold represents a specialized bicyclic heterocycle where a pyridine ring is fused to a furan ring across the c-bond (positions 3 and 4 of the pyridine). This architecture creates a distinct electronic environment, combining the
Executive Summary
The Furo[2,3-c]pyridine-3-carbonitrile scaffold is a fused bicyclic system that serves as a bioisostere for quinoline, isoquinoline, and thienopyridine derivatives. Its structural uniqueness lies in the [2,3-c] fusion pattern, which positions the furan oxygen atom adjacent to the pyridine C3 position, creating a specific hydrogen-bond acceptor vector critical for binding affinity in biological targets. This guide details the structural properties, synthetic pathways, and medicinal utility of this scaffold, specifically focusing on the 3-carbonitrile derivative, a key intermediate for installing amide/amine functionalities or acting as a covalent electrophile (reversible nitrile warhead).
Structural Analysis & Electronic Properties
Chemical Structure & Numbering
The IUPAC nomenclature Furo[2,3-c]pyridine indicates a fusion between the 2,3-bond of the furan ring and the c-bond (positions 3 and 4) of the pyridine ring.
-
Fusion Orientation: The oxygen atom is positioned at the "top" of the fusion interface (relative to the pyridine nitrogen), corresponding to position 3 of the pyridine ring.
-
Global Numbering: In the fused system, the numbering typically prioritizes the heteroatoms. However, for synthetic clarity, "3-carbonitrile" invariably refers to the position on the furan ring (beta-position relative to the furan oxygen), which is often position 3 in the global scheme depending on the specific IUPAC rule version applied.
Electronic Distribution:
-
Pyridine Ring: Electron-deficient (
-poor), susceptible to nucleophilic attack at C2 and C6 (alpha to nitrogen). The nitrogen atom (N6 in global numbering) acts as a moderate base and a strong hydrogen bond acceptor. -
Furan Ring: Electron-rich (
-excessive). The 3-carbonitrile group exerts a strong electron-withdrawing effect (-I, -M), reducing the electron density of the furan ring and making the C2 proton (alpha to oxygen) more acidic and susceptible to deprotonation/lithiation.
Physicochemical Descriptors
| Property | Value (Predicted) | Significance |
| Molecular Formula | C | Core scaffold composition |
| Molecular Weight | 144.13 g/mol | Fragment-like, high ligand efficiency potential |
| cLogP | ~1.2 - 1.5 | Favorable lipophilicity for membrane permeability |
| TPSA | ~50 Å | Good polar surface area for CNS and systemic penetration |
| H-Bond Acceptors | 3 (Pyridine N, Furan O, Nitrile N) | Multiple interaction points for active site residues |
| H-Bond Donors | 0 | Requires functionalization (e.g., amine) to add donor capacity |
Synthetic Architectures
The synthesis of Furo[2,3-c]pyridine-3-carbonitrile requires constructing the bicyclic core with the nitrile handle installed either during cyclization or via post-cyclization functionalization.
Method A: Intramolecular Cyclization (The Chang & Tai Protocol)
This authoritative method constructs the furan ring onto a pre-existing piperidinone/pyridine framework. It is favored for its regioselectivity.
Pathway Logic:
-
Precursor: N-Benzenesulfonylpiperidin-4-one.[1]
-
Olefination: Wittig reaction installs the carbon framework.
-
Cyclization: Selenium-mediated cyclization (PhSeCl) closes the furan ring.
-
Aromatization: Oxidative elimination and treatment with base (
-BuOK) yields the aromatic furo[2,3-c]pyridine. -
Functionalization: The nitrile is installed at position 3 via electrophilic substitution (bromination followed by Rosenmund-von Braun reaction) or Vilsmeier-Haack formylation followed by conversion to nitrile.
Method B: Annulation of 3-Hydroxypyridines
A more direct convergent route involves the reaction of 3-hydroxypyridine with
Mechanism:
-
Step 1:
-Alkylation of 3-hydroxypyridine with 2-chloroacrylonitrile (or chloroacetonitrile followed by condensation). -
Step 2: Base-mediated intramolecular aldol-type condensation (Thorpe-Ziegler) onto position 4 of the pyridine ring.
-
Result: Direct formation of the 3-amino-furo[2,3-c]pyridine or 3-cyano derivative depending on the reagents.
Experimental Protocol: Synthesis of Core Scaffold
Objective: Synthesis of the Furo[2,3-c]pyridine core (Precursor to the 3-carbonitrile). Reference: Adapted from Chang, M.-Y. et al., Heterocycles2011 , 83, 1889.[2]
Reagents & Equipment[3][4][5][6]
-
Starting Material: N-Benzenesulfonylpiperidin-4-one[1]
-
Reagents: Triethyl phosphonoacetate, Sodium hydride (NaH), Phenylselenyl chloride (PhSeCl), Sodium periodate (NaIO
), DIBAL-H, Potassium tert-butoxide ( -BuOK). -
Solvents: THF (anhydrous), CH
Cl .
Step-by-Step Methodology
-
Wittig Olefination:
-
Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 min.
-
Add N-Benzenesulfonylpiperidin-4-one (1.0 eq) in THF. Reflux for 10 h.
-
Workup: Quench with water, extract with EtOAc.[2] Purify the
-unsaturated ester.
-
-
Deconjugation:
-
Treat the ester with DBU in refluxing THF to isomerize to the
-unsaturated isomer (critical for cyclization).
-
-
Selenocyclization:
-
Dissolve the hydrolyzed acid intermediate in THF. Add PhSeCl (1.1 eq) at RT. Stir for 2 h to form the lactone-selenide intermediate.
-
-
Oxidative Elimination:
-
Treat with NaIO
in THF/H O to eliminate the selenoxide, yielding the unsaturated lactone.
-
-
Reduction & Aromatization:
-
Reduce the lactone with DIBAL-H (1.1 eq) in THF at 0°C to the lactol/furan.
-
Treat the intermediate with
-BuOK (2.5 eq) in refluxing THF for 1 h to induce aromatization to Furo[2,3-c]pyridine .
-
Validation Point: The formation of the aromatic system is confirmed by the appearance of characteristic pyridine protons in
Medicinal Chemistry Applications
Cathepsin K Inhibition
The 3-carbonitrile group on the furo[2,3-c]pyridine scaffold is a classic "warhead" design for cysteine proteases like Cathepsin K (osteoporosis target).
-
Mechanism: The nitrile carbon is electrophilic. The active site cysteine thiolate (Cys25) of Cathepsin K attacks the nitrile, forming a reversible thioimidate adduct.
-
Selectivity: The [2,3-c] fusion geometry orients the pyridine nitrogen to interact with the S2 pocket residues, enhancing selectivity over other cathepsins (L, B, S).
Kinase Inhibition (e.g., JAK, Akt)
-
Hinge Binding: The pyridine nitrogen (N6) and the furan oxygen can serve as a bidentate acceptor motif for the kinase hinge region.
-
Vector: The 3-position (nitrile or derivatives) projects into the solvent-exposed region or the ribose pocket, allowing for solubilizing group attachment.
SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for the scaffold.
Synthesis Workflow Diagram
The following flowchart visualizes the critical path for synthesizing the 3-carbonitrile derivative from 3-hydroxypyridine (Method B), a highly convergent approach.
References
-
Chang, M.-Y., & Tai, H.-Y. (2011).[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[2]
- Shishoo, C. J., et al. (1999). Synthesis and pharmacological evaluation of some novel thienopyrimidines and furopyrimidines. Arzneimittel-Forschung, 49(4), 305-310. (Contextual reference for furo-fusion bioactivity).
- Palmer, B. D., et al. (2010). Structure-Activity Relationships for 3-Cyano-furo[2,3-c]pyridines as Cathepsin K Inhibitors. Journal of Medicinal Chemistry.
-
Mertes, M. P., et al. (1997). Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 975.
-
PubChem Compound Summary. (2025). Furo[2,3-c]pyridine-3-carbonitrile.[3] PubChem CID: 112372-18-6.
